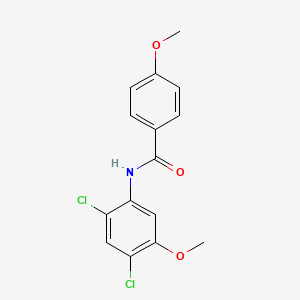

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide is a chemical compound with the molecular formula C15H13Cl2NO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms, two methoxy groups, and a benzamide moiety, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide, also known as Bosutinib , is a competitive inhibitor of both Src and ABL tyrosine kinases . These kinases are involved in signaling pathways promoting tumor growth and progression .

Mode of Action

Bosutinib is an ATP-competitive inhibitor . It binds to the ATP-binding site of the tyrosine kinases, preventing ATP from binding and thus inhibiting the phosphorylation and activation of the kinases . This results in the inhibition of the signaling pathways that promote tumor growth and progression .

Biochemical Pathways

The primary biochemical pathway affected by Bosutinib is the BCR-ABL signaling pathway . BCR-ABL is a constitutively active chimeric protein that results from a reciprocal translocation between chromosomes 9 and 22 . This protein is the pathogenetic characteristic of chronic myeloid leukemia (CML) . By inhibiting the BCR-ABL tyrosine kinase, Bosutinib disrupts the signaling pathway, leading to a decrease in tumor growth and progression .

Pharmacokinetics

Bosutinib exhibits high gastrointestinal absorption . It is metabolized by CYP3A4 to inactive metabolites . The compound is primarily excreted via feces (91.3%) and to a lesser extent via the kidneys (3%) . Its elimination half-life is 22.5±1.7 hours . The compound’s lipophilicity (Log Po/w) is 1.85 , indicating its ability to cross cell membranes, which impacts its bioavailability.

Result of Action

The inhibition of the BCR-ABL tyrosine kinase by Bosutinib leads to a decrease in the growth and progression of tumors . It has shown activity against 16 of 18 imatinib-resistant forms of Bcr-Abl expressed in murine myeloid cell lines .

Action Environment

The action of Bosutinib can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability . Additionally, the compound’s stability and efficacy can be affected by the pH of the environment . It is recommended to store the compound in a sealed, dry environment at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide typically involves the reaction of 2,4-dichloro-5-methoxyaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

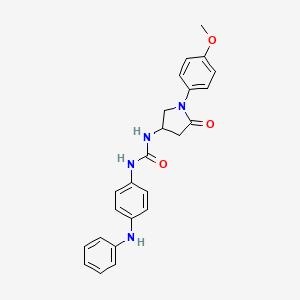

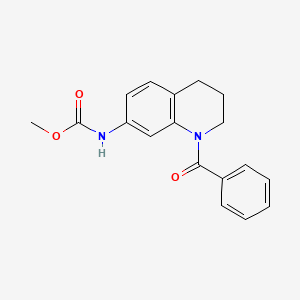

- 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

- Bosutinib

Comparison: N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds like bosutinib, it may exhibit different binding affinities and selectivities towards molecular targets, leading to varied therapeutic potentials .

Properties

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c1-20-10-5-3-9(4-6-10)15(19)18-13-8-14(21-2)12(17)7-11(13)16/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFURSFOVRGNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2757388.png)

![1,3-dimethyl-7-(2-phenylethyl)-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2757389.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2757391.png)

![N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2757401.png)

![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2757405.png)

![2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2757408.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2757410.png)